Cas no 844856-55-9 (3'-BROMO-4-DIMETHYLAMINOBIPHENYL)

3'-BROMO-4-DIMETHYLAMINOBIPHENYL 化学的及び物理的性質
名前と識別子
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- 3'-BROMO-4-DIMETHYLAMINOBIPHENYL
- 4-(3-bromophenyl)-N,N-dimethylaniline
- 3'-bromo-N,N-dimethylbiphenyl-4-amine
- 3-Bromo-4'-dimethylaminobiphenyl
- DTXSID40373644
- 844856-55-9
- 3'-Bromo-N,N-dimethyl-[1,1'-biphenyl]-4-amine
-
- MDL: MFCD06201391
- インチ: InChI=1S/C14H14BrN/c1-16(2)14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10H,1-2H3
- InChIKey: SWNJUROMDSKNPG-UHFFFAOYSA-N
- ほほえんだ: CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)Br
計算された属性
- せいみつぶんしりょう: 275.03096Da
- どういたいしつりょう: 275.03096Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 3.2Ų
3'-BROMO-4-DIMETHYLAMINOBIPHENYL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX76275-5g |
3'-Bromo-N,N-dimethyl-[1,1'-biphenyl]-4-amine |
844856-55-9 | 97% | 5g |
$2831.00 | 2024-04-19 | |
Crysdot LLC | CD12025997-1g |
3'-Bromo-N,N-dimethyl-[1,1'-biphenyl]-4-amine |
844856-55-9 | 95+% | 1g |
$437 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771732-1g |
3'-Bromo-N,N-dimethyl-[1,1'-biphenyl]-4-amine |
844856-55-9 | 98% | 1g |
¥17298.00 | 2024-07-28 | |
abcr | AB167299-5 g |
3-Bromo-4'-dimethylaminobiphenyl, 96%; . |
844856-55-9 | 96% | 5g |
€1373.40 | 2023-05-08 | |
Fluorochem | 022573-1g |
3-Bromo-4'-dimethylaminobiphenyl |
844856-55-9 | 96% | 1g |
£370.00 | 2022-03-01 | |
Fluorochem | 022573-5g |
3-Bromo-4'-dimethylaminobiphenyl |
844856-55-9 | 96% | 5g |
£981.00 | 2022-03-01 | |
abcr | AB167299-1 g |
3-Bromo-4'-dimethylaminobiphenyl, 96%; . |
844856-55-9 | 96% | 1g |
€545.20 | 2023-05-08 | |
abcr | AB167299-5g |
3-Bromo-4'-dimethylaminobiphenyl, 96%; . |
844856-55-9 | 96% | 5g |
€1373.40 | 2023-09-16 | |
abcr | AB167299-1g |
3-Bromo-4'-dimethylaminobiphenyl, 96%; . |
844856-55-9 | 96% | 1g |
€1555.10 | 2025-03-19 | |
A2B Chem LLC | AX76275-1g |
3'-Bromo-N,N-dimethyl-[1,1'-biphenyl]-4-amine |
844856-55-9 | 97% | 1g |
$1205.00 | 2024-04-19 |
3'-BROMO-4-DIMETHYLAMINOBIPHENYL 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
3'-BROMO-4-DIMETHYLAMINOBIPHENYLに関する追加情報
3'-Bromo-4-Dimethylaminobiphenyl: A Comprehensive Overview
The compound 3'-Bromo-4-Dimethylaminobiphenyl (CAS No. 844856-55-9) is a significant molecule in the field of organic chemistry, particularly within the study of biphenyl derivatives. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into its chemical structure, synthesis methods, and recent advancements in its utilization across different industries.
3'-Bromo-4-Dimethylaminobiphenyl belongs to the class of biphenyl compounds, which are characterized by two phenyl rings connected by a single bond. The presence of a bromine atom at the 3' position and a dimethylamino group at the 4 position introduces distinct electronic and steric effects, making this compound highly versatile. Recent studies have highlighted its role in pharmaceutical research, where it serves as a building block for designing bioactive molecules with potential therapeutic applications.
One of the most notable aspects of 3'-Bromo-4-Dimethylaminobiphenyl is its ability to undergo various chemical transformations. Researchers have explored its reactivity under different conditions, such as nucleophilic substitution and coupling reactions. For instance, the bromine atom at the 3' position can act as a leaving group, enabling the formation of new bonds with other functional groups. This property has been exploited in the synthesis of complex heterocyclic compounds, which are valuable in drug discovery.
The synthesis of 3'-Bromo-4-Dimethylaminobiphenyl typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the bromination of a dimethylaminobiphenyl derivative using bromine or brominating agents under specific conditions. The optimization of these reactions has been a focus of recent studies, with researchers aiming to improve yield and purity while minimizing side reactions.
In terms of applications, 3'-Bromo-4-Dimethylaminobiphenyl has found utility in materials science as well. Its electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent advancements in this area have demonstrated its potential as an efficient charge transport material, contributing to the development of next-generation electronic devices.
Moreover, 3'-Bromo-4-Dimethylaminobiphenyl has been studied for its role in supramolecular chemistry. The dimethylamino group imparts basicity, enabling interactions with acidic moieties in other molecules. This property has been leveraged in the design of self-assembling systems and molecular recognition complexes, which have applications in sensing and catalysis.
Recent research has also focused on understanding the environmental impact and degradation pathways of 3'-Bromo-4-Dimethylaminobiphenyl. As industries increasingly prioritize sustainability, there is a growing need to assess the eco-friendliness of chemical compounds. Studies have shown that under certain conditions, this compound can undergo biodegradation, reducing its persistence in the environment.
In conclusion, 3'-Bromo-4-Dimethylaminobiphenyl (CAS No. 844856-55-9) is a multifaceted compound with significant implications across diverse fields. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, underscore its importance as a key molecule in modern chemistry. As research continues to unfold, it is anticipated that this compound will play an even greater role in driving innovation and discovery.
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